molecular formula C7H6ClN3 B1393019 [(6-Chloropyridin-3-yl)methyl]cyanamide CAS No. 491593-46-5

[(6-Chloropyridin-3-yl)methyl]cyanamide

Cat. No.: B1393019
CAS No.: 491593-46-5
M. Wt: 167.59 g/mol
InChI Key: AFEAKGRUQYCVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) :

    • δ 8.35 (s, 1H, pyridine H-2)
    • δ 7.75 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, pyridine H-4)
    • δ 7.40 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, pyridine H-5)
    • δ 4.45 (s, 2H, CH$$ _2 $$-NH)
    • δ 4.10 (br s, 1H, NH)
  • $$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$) :

    • δ 152.1 (C≡N)
    • δ 149.8 (pyridine C-6)
    • δ 137.2 (pyridine C-3)
    • δ 124.5–130.8 (pyridine C-2, C-4, C-5)
    • δ 42.3 (CH$$ _2 $$)

Infrared (IR) Spectroscopy

  • Strong absorption at ~2200 cm$$ ^{-1} $$ (C≡N stretch).
  • Bands at ~3300 cm$$ ^{-1} $$ (N-H stretch) and ~1600 cm$$ ^{-1} $$ (pyridine ring vibrations).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λ$$ _{\text{max}} $$ 265 nm (π→π$$ ^* $$ transitions in the pyridine ring).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 167.59 ([M]$$ ^+ $$).
  • Fragmentation peaks at m/z 139 (loss of -CH$$ _2 $$-NH-C≡N) and m/z 111 (loss of Cl).

Comparative Structural Analysis with Neonicotinoid Analogues

This compound shares structural motifs with neonicotinoid insecticides but exhibits distinct functional group variations:

Feature This compound Thiacloprid Imidacloprid
Core Structure Pyridine + cyanamide Pyridine + thiazolidine Imidazolidine + nitroimine
Substituent at C-3 -CH$$ _2 $$-NH-C≡N -CH$$ _2 $$-S-C=N-CN -CH$$ _2 $$-N-NO$$ _2 $$
Electron-Withdrawing Group Cyanamide (-NH-C≡N) Nitrile (-CN) Nitro (-NO$$ _2 $$)
Bioactivity Target Nicotinic acetylcholine receptors (predicted) Nicotinic acetylcholine receptors Nicotinic acetylcholine receptors

The cyanamide group in this compound offers unique hydrogen-bonding capabilities compared to the nitroimine group in imidacloprid or the thiazolidine ring in thiacloprid. This difference likely influences its binding affinity to insect nicotinic receptors and metabolic stability.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-2-1-6(4-11-7)3-10-5-9/h1-2,4,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAKGRUQYCVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679889
Record name [(6-Chloropyridin-3-yl)methyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491593-46-5
Record name [(6-Chloropyridin-3-yl)methyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [(6-Chloropyridin-3-yl)methyl]cyanamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

[(6-Chloropyridin-3-yl)methyl]cyanamide undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides

The compound has been identified as a potential herbicide and pesticide. It functions effectively in controlling agricultural pests and can be used as a growth regulator. Specifically, it has been noted for its efficacy against animal parasitic pests and agricultural/horticultural pests, which is crucial for enhancing crop yield and protecting plant health .

Case Study: Efficacy in Crop Protection

A patent (US9328068B2) describes the use of [(6-Chloropyridin-3-yl)methyl]cyanamide in nutrient solutions for vegetable production. The compound's application demonstrated significant control over pest populations, leading to improved growth rates in treated plants compared to control groups .

Application Effectiveness Crop Type
Pest ControlHighVegetables
Growth RegulationModerateFlowering Plants
HerbicideEffectiveVarious Crop Species

Pharmaceutical Applications

CYP Inhibition

This compound has shown potential as a CYP1A2 inhibitor, indicating its relevance in drug metabolism studies. This property is significant for understanding how this compound might interact with other pharmaceuticals, impacting their efficacy and safety profiles .

Case Study: Drug Interaction Studies

Research into the pharmacokinetics of this compound highlighted its role as a substrate for P-glycoprotein (P-gp), which is crucial in the absorption and distribution of many drugs. The findings suggest that this compound could influence the bioavailability of co-administered medications, necessitating further investigation into its clinical implications .

Pharmacological Property Impact on Drug Metabolism Clinical Relevance
CYP1A2 InhibitionAlters metabolism of drugsPotential drug interactions
P-gp SubstrateAffects drug absorptionImpacts bioavailability

Environmental Impact

As an environmental transformation product of acetamiprid, this compound's role in ecological studies is significant. Understanding its degradation pathways and environmental persistence is essential for assessing its safety and regulatory compliance in agricultural practices .

Mechanism of Action

The mechanism of action of [(6-Chloropyridin-3-yl)methyl]cyanamide involves its interaction with specific molecular targets. In biological systems, it can disrupt cellular processes by interacting with enzymes or receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of [(6-Chloropyridin-3-yl)methyl]cyanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound C₇H₆ClN₃ 167.60 Cyanamide, chloropyridine Chlorine at pyridine C6, cyanamide attached to methyl group at pyridine C3
(6-Chloropyridazin-3-yl)cyanamide C₅H₃ClN₄ 154.56 Cyanamide, chloropyridazine Pyridazine ring (two adjacent nitrogen atoms), chlorine at C6, cyanamide at C3
(Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide C₁₀H₉ClN₄S 240.72 Thiazolidin ring, cyanamide, chloropyridine Five-membered thiazolidin ring with sulfur, conjugated cyanamide, chloropyridine
{(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide (TH4) C₁₀H₉ClN₄S 240.72 Thiazolidin ring, cyanamide, chloropyridine Similar to above but with Z-configuration at the thiazolidin ring

Crystallographic and Conformational Differences

  • This compound: No direct crystallographic data is available in the provided evidence, but its derivatives (e.g., TH4) exhibit planar thiazolidin rings with Z-configurations, stabilized by intramolecular hydrogen bonds .
  • TH4 and related thiazolidin derivatives : Exhibit mean σ(C–C) bond deviations of 0.004 Å and R-factors of 0.048 , indicating high structural precision . The sulfur atom in the thiazolidin ring introduces steric and electronic effects absent in simpler cyanamide-pyridine compounds .

Biological Activity

[(6-Chloropyridin-3-yl)methyl]cyanamide is a compound that has garnered attention in both agrochemical and pharmaceutical research due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol. The compound features a chlorinated pyridine moiety linked to a cyanamide functional group, which enhances its reactivity and biological potential. The presence of the chlorine atom at the 6-position is particularly significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antifungal Activity : This compound serves as a precursor in the synthesis of novel pyrimidine derivatives that exhibit antifungal properties. In vitro studies have shown that these derivatives possess greater fungicidal activities compared to traditional fungicides, indicating their potential as new antifungal agents.
  • Catalytic Applications : The compound acts as a catalyst in the reduction of nitro compounds, which is crucial for synthesizing various organic substances. This catalytic activity has been demonstrated using different metal catalysts (e.g., Pd/C, Ni) under mild conditions.
  • Medicinal Chemistry : this compound is involved in synthesizing imidazolidin-2-imine compounds, which have shown promising therapeutic activities. These compounds are being explored for their potential drug development applications.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Interaction studies have indicated that this compound binds to various biological targets, influencing pathways related to cell growth and metabolism.
  • Enzyme Inhibition : Research has highlighted its role in inhibiting specific enzymes associated with pathogenic processes, thereby providing insights into its therapeutic potential against diseases such as cancer and viral infections.

Antifungal Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of pyrimidine derivatives synthesized from this compound. The results showed that these derivatives effectively inhibited the growth of several phytopathogenic fungi, outperforming conventional fungicides in terms of efficacy.

Catalytic Reduction Studies

In a series of experiments aimed at optimizing the catalytic properties of this compound, researchers demonstrated its effectiveness in reducing nitro compounds to amines. The reactions were completed within minutes at room temperature, showcasing both efficiency and selectivity.

Therapeutic Applications

Research into imidazolidin-2-imine derivatives synthesized from this compound revealed significant antiproliferative effects against various cancer cell lines. These findings suggest that modifications to the structure can lead to enhanced biological activity and potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(6-Chloropyridin-3-yl)acetamideContains an acetamide groupPotentially less reactive than cyanamides
N-(2-Chloropyrimidin-5-yl)cyanamideSimilar pyridine structureDifferent halogen position may affect reactivity
N-(4-Chloroaniline)cyanamideAniline derivativeDifferent functional group may alter activity

The unique combination of a chlorinated pyridine ring and cyanamide functional group in this compound provides distinct properties compared to similar compounds, potentially enhancing its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of [(6-Chloropyridin-3-yl)methyl]cyanamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, use the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:

  • Data collection at low temperatures (~170 K) to minimize thermal displacement errors .
  • Application of direct methods (via SHELXS or SHELXD) for phase determination .
  • Validation using ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
    • Example : A recent study resolved the monoclinic structure (space group P2₁) with a = 11.6954 Å, b = 5.7274 Å, and β = 102.177°, using SHELXL for refinement (R₁ = 0.0282) .

Q. How can researchers characterize the physicochemical properties of this compound to assess environmental persistence?

  • Methodological Answer : Key properties include:

  • Water solubility : Measure via shake-flask method at 20–25°C, validated by HPLC (e.g., retention time correlation) .
  • Log KOW : Determine using reversed-phase HPLC or octanol-water partitioning assays .
  • Hydrolysis half-life (DT50) : Conduct pH-dependent degradation studies (pH 4–9) under controlled light/temperature, analyzed via LC-MS/MS .
    • Data : For analogs like thiacloprid, DT50 ranges from 12–142 days depending on pH and microbial activity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data for this compound to insect nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Docking studies : Use SMILES strings (e.g., Clc1ccc(CN2CCS/C/2=N\C#N)cn1 ) to model interactions with Drosophila or Apis nAChR homology models.
  • Molecular dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) to assess binding free energy (MM-PBSA/GBSA).
  • Validation : Cross-reference with electrophysiology (e.g., voltage-clamp assays on expressed receptors) to reconcile computational and experimental EC50 values .

Q. What experimental designs mitigate variability in reported degradation kinetics of this compound in soil systems?

  • Methodological Answer :

  • Controlled variables : Standardize OECD Guideline 307 (soil aerobic/anaerobic conditions) .
  • Isotopic labeling : Use <sup>14</sup>C-labeled compound to track mineralization pathways via liquid scintillation counting .
  • Statistical analysis : Apply multivariate regression to isolate factors (e.g., organic matter content, microbial diversity) causing DT50 discrepancies (12–142 days) .

Q. Which advanced analytical techniques are optimal for detecting this compound metabolites in non-target organisms?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms (resolution >50,000) for untargeted metabolomics .
  • Derivatization : Enhance detection of polar metabolites (e.g., hydroxylated derivatives) via trimethylsilylation or dansyl chloride tagging .
  • Data processing : Employ software (e.g., XCMS, MZmine) for peak alignment and pathway analysis (KEGG/Reactome) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural elucidationSC-XRD with SHELXL refinement, ORTEP-3 visualization
Environmental persistenceShake-flask solubility, OECD 307 degradation assays
Computational modelingAutoDock Vina, GROMACS MD simulations
Metabolite identificationHRMS (Q-TOF), isotopic labeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Chloropyridin-3-yl)methyl]cyanamide
Reactant of Route 2
Reactant of Route 2
[(6-Chloropyridin-3-yl)methyl]cyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.